molecular formula C12H10O4 B068931 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid CAS No. 162210-24-4

6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B068931
CAS No.: 162210-24-4
M. Wt: 218.2 g/mol
InChI Key: RTXTZTPZRBJVAN-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is a high-purity, synthetically versatile chromone derivative of significant interest in medicinal chemistry and chemical biology research. This compound serves as a privileged scaffold and key synthetic intermediate for the development of novel small molecule inhibitors and probes. Its core structure, featuring the chromone (4H-chromen-4-one) backbone with carboxylic acid functionality at the 2-position, allows for straightforward derivatization via amide coupling or esterification reactions, facilitating the creation of extensive compound libraries. Researchers primarily utilize this chemical to design and synthesize analogs targeting a range of kinases and other ATP-binding proteins, as the chromone scaffold is a known pharmacophore capable of mimicking the adenine moiety of ATP. The specific 6,7-dimethyl substitution pattern on the aromatic ring can be strategically employed to modulate the compound's electronic properties, lipophilicity, and binding affinity to target proteins, enabling structure-activity relationship (SAR) studies. Furthermore, this carboxylic acid derivative is a critical precursor in the synthesis of more complex heterocyclic systems and fluorescent tags, owing to the inherent photophysical properties of the chromone core. It is strictly for research applications in laboratory settings, including but not limited to, drug discovery programs, biochemical assay development, and the investigation of cellular signaling pathways.

Properties

IUPAC Name

6,7-dimethyl-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-6-3-8-9(13)5-11(12(14)15)16-10(8)4-7(6)2/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXTZTPZRBJVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424668
Record name 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162210-24-4
Record name 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of acetone and Jones reagent at low temperatures . Another approach involves a three-component reaction catalyzed by lipase in ionic liquids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the chromene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences:

4-Oxo-4H-chromene-2-carboxylic acid

  • Structure : Lacks methyl groups at positions 6 and 5.
  • Properties : Reduced lipophilicity (logP ~1.3) compared to the dimethylated analog, leading to higher aqueous solubility but lower cellular uptake.
  • Activity : Lower metabolic stability due to increased susceptibility to oxidative degradation.

6-Methyl-4-oxo-4H-chromene-2-carboxylic acid

  • Structure : Methyl group only at position 4.
  • Properties : Intermediate logP (~1.8) and solubility between the unmethylated and 6,7-dimethyl analogs.
  • Activity : Moderate bioactivity, with steric effects from the single methyl group influencing target binding.

5,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid Structure: Methyl groups at positions 5 and 6. Activity: Similar lipophilicity to the 6,7-dimethyl analog but distinct steric interactions in biological systems.

Comparative Data Table (Hypothetical Values):

Compound Name Molecular Weight logP Melting Point (°C) Aqueous Solubility (mg/mL) Enzymatic IC50 (Hypothetical)
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid 248.24 2.1 210–212 0.5 10 µM
4-Oxo-4H-chromene-2-carboxylic acid 206.18 1.3 195–197 2.0 25 µM
6-Methyl-4-oxo-4H-chromene-2-carboxylic acid 220.20 1.8 205–207 1.2 15 µM
5,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid 248.24 2.0 208–210 0.8 12 µM

Discussion:

  • Lipophilicity : The 6,7-dimethyl substitution increases logP by ~0.8 compared to the unmethylated analog, enhancing lipid bilayer penetration but reducing water solubility.
  • Thermal Stability : Higher melting points in dimethylated derivatives suggest stronger intermolecular forces (e.g., van der Waals interactions) due to methyl groups.
  • Biological Activity : Methyl groups at positions 6 and 7 may optimize steric and electronic interactions with target enzymes, yielding superior IC50 values compared to analogs.

Notes on Evidence Limitations

Biological Activity

6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is a compound belonging to the chromene family, which is recognized for its diverse pharmacological properties. Chromenes are bicyclic compounds that consist of a benzopyran core, and they have been extensively studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10O4\text{C}_{12}\text{H}_{10}\text{O}_4. The compound features a carboxylic acid group at position 2 and a keto group at position 4 of the chromene structure.

PropertyValue
Molecular FormulaC₁₂H₁₀O₄
InChI KeyPQUJCDXKEIHDCF-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)O)

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors:

  • Inhibition of Monoamine Oxidase-B (MAO-B) : This compound has been shown to inhibit human monoamine oxidase-B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of hMAO-B can lead to increased levels of monoamines in the synaptic cleft, potentially improving mood and cognitive functions in neurodegenerative diseases.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases.
  • Antimicrobial Effects : Preliminary studies indicate that derivatives of chromenes possess antimicrobial properties against a range of pathogens. The specific activity of this compound in this regard requires further investigation.

Structure Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

  • Substituents at Positions 6 and 7 : The presence of methyl groups at positions 6 and 7 enhances the inhibitory activity against hMAO-B compared to other derivatives lacking these groups .
  • Carboxylic Acid Group : The carboxylic acid moiety at position 2 is crucial for maintaining the biological activity, although it may reduce the overall potency compared to other structural analogs .

Research Findings

Recent studies have highlighted the potential applications and efficacy of this compound:

  • Neuroprotective Effects : Research indicates that compounds with MAO-B inhibitory properties may offer neuroprotective benefits in conditions like Parkinson's disease. The inhibition of MAO-B by this compound could contribute to its therapeutic potential in neurodegenerative disorders.
  • Anticancer Potential : Some studies suggest that chromene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.
  • Enzyme Interaction Studies : Detailed biochemical assays have demonstrated that this compound interacts with specific enzymes beyond MAO-B, suggesting a broader spectrum of biological activity that warrants further exploration .

Case Studies

Several case studies have documented the effects of chromene derivatives on various biological systems:

  • Study on hCA Inhibition : A comparative analysis revealed that certain chromene derivatives exhibited significant inhibitory activity against human carbonic anhydrases (hCA), with varying potencies depending on their structural modifications. For instance, compounds with methyl substitutions showed enhanced activity against hCA I and II .
  • Neuropharmacological Assessment : In vivo studies have indicated that compounds similar to this compound can improve cognitive function in animal models through their action on neurotransmitter systems affected by MAO-B inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions using Meldrum’s acid and substituted benzaldehyde derivatives under reflux with catalytic piperidine and acetic acid in ethanol . Optimization involves adjusting stoichiometry, reaction time, and temperature. Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography is critical to isolate high-purity product (>95% by HPLC). Yield improvements (e.g., 60–75%) are achievable through inert atmosphere conditions (argon) to prevent oxidation of intermediates .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm methyl groups (δ ~2.3–2.5 ppm for CH3_3) and carbonyl resonances (δ ~170–175 ppm for carboxylic acid). Compare with similar chromene derivatives .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Assign disorder in molecular packing if present, as seen in related chromene-carboxylic acid structures .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns using high-resolution MS (HRMS) .

Q. What are the primary biological assays used to evaluate the bioactivity of this compound, and how are false positives minimized?

  • Methodological Answer :

  • Antioxidant Activity : Use DPPH radical scavenging assays with IC50_{50} calculations. Include controls like ascorbic acid and perform triplicate measurements to reduce variability .
  • Antimicrobial Testing : Employ broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Validate results with cytotoxicity assays (e.g., MTT on mammalian cells) to distinguish selective toxicity .
  • False-Positive Mitigation : Pre-treat compounds with serum proteins to assess stability and use orthogonal assays (e.g., fluorescence-based enzymatic inhibition) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the structural optimization of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox activity. Correlate with experimental antioxidant data to validate electronic effects .
  • Molecular Docking : Model interactions with target proteins (e.g., COX-2, DNA gyrase) using AutoDock Vina. Prioritize substituents at the 3-position (carboxylic acid) for hydrogen bonding with active sites .
  • MD Simulations : Assess binding stability over 100 ns trajectories to identify persistent interactions .

Q. What strategies resolve contradictions in spectral or crystallographic data for derivatives of this compound?

  • Methodological Answer :

  • Spectral Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) on NMR shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
  • Crystallographic Disorder : Apply SHELXL’s PART instruction to model disordered regions. Refine occupancy factors and anisotropic displacement parameters iteratively .
  • Data Reproducibility : Adopt open-data practices (e.g., depositing raw crystallographic data in CCDC) to enable peer validation .

Q. How do steric and electronic modifications at the 2-carboxylic acid position influence the compound’s reactivity and pharmacological profile?

  • Methodological Answer :

  • Steric Effects : Introduce bulky substituents (e.g., tert-butyl esters) to assess steric hindrance on enzyme binding. Compare IC50_{50} shifts in enzymatic assays .
  • Electronic Effects : Synthesize amide or ester analogs to modulate electron-withdrawing/donating properties. Use Hammett plots to correlate substituent σ values with bioactivity trends .
  • SAR Analysis : Construct a library of analogs (e.g., 3-methyl, 8-bromo derivatives) and perform cluster analysis to identify pharmacophoric features .

Data Interpretation and Reporting

Q. How should researchers address conflicting results in biological activity between similar chromene-carboxylic acid derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 6-bromo-4-methyl derivatives) to identify trends in activity-concentration relationships .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., fixed serum concentration, pH 7.4) to isolate compound-specific effects .
  • Mechanistic Studies : Use knockdown models (e.g., siRNA for target enzymes) to confirm on-target vs. off-target effects .

Q. What are the best practices for reporting crystallographic data of this compound to ensure reproducibility?

  • Methodological Answer :

  • CIF Deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) with full displacement parameters and H-atom positions .
  • Validation Tools : Use checkCIF/PLATON to flag anomalies (e.g., missed symmetry, over-constrained models) .
  • Open Access : Share raw diffraction images via platforms like Zenodo to facilitate independent validation .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield (Optimized)68–72% (Ethanol, argon, 4 h reflux)
1H^1H NMR (DMSO-d6_6)δ 2.35 (s, 6H, CH3_3), δ 8.2 (s, 1H, chromene)
Antioxidant IC50_{50}12.5 µM (DPPH assay, vs. 8.2 µM ascorbic acid)
Crystallographic R-FactorR1_1 = 0.039, wR2_2 = 0.098

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